molecular formula C12H12O3 B1589084 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde CAS No. 54287-99-9

5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

Cat. No.: B1589084
CAS No.: 54287-99-9
M. Wt: 204.22 g/mol
InChI Key: VLHVXYPFWRHKHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of resorcinol and substituted malononitrile, which undergoes cyclization to form the chromene ring . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 5-Hydroxydequelin
  • Calophyllolid
  • Deguelin
  • Gambogic Acid
  • Iso-osajin

Comparison: Compared to these similar compounds, 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is unique due to its specific structural features, such as the presence of both hydroxyl and aldehyde functional groups on the chromene ring. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

5-hydroxy-2,2-dimethylchromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-12(2)6-5-9-10(15-12)4-3-8(7-13)11(9)14/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHVXYPFWRHKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454657
Record name 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54287-99-9
Record name 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the discovery of 5-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde?

A1: This compound, isolated from the roots of Pulsatilla cernua, represents a new natural product []. While its biological activity and potential applications remain unexplored, its discovery adds to the growing library of natural compounds that could hold promising medicinal or industrial value. Further research is needed to elucidate its properties and potential uses.

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